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Abstract
Methoprotryne (G-36393) is a selective, post-emergence s-triazine herbicide introduced in

1965 by J.R. Geigy S.A. for the control of grass and broadleaf weeds in winter-sown cereals.[1]

As a member of the methylthiotriazine family, its mode of action involves the inhibition of

photosynthesis at Photosystem II (PSII). Absorbed through both roots and foliage, the

compound is translocated within the plant to its site of action.[2] Despite its initial utility,

Methoprotryne is now considered obsolete and is no longer approved for use in many regions,

including the European Union.[1] This guide provides a comprehensive technical overview of its

history, chemical properties, synthesis, mechanism of action, and toxicological profile, based on

available scientific literature.

History and Development
The development of Methoprotryne is rooted in the broader discovery of the herbicidal

properties of the s-triazine class of compounds by J.R. Geigy, Ltd. in the 1950s. [from previous

results: 1, 3] Following the successful introduction of related compounds like simazine and

atrazine, research into derivatives with different substitution patterns continued.

Methoprotryne, identified by the Geigy code G-36393, was first reported in 1965.[1] Patents

for the compound were secured in Switzerland (Swiss Patent 394,704), Great Britain (British

Patent 927,348), and the United States (US Patent 3,326,914).[1] It was commercialized under
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trade names such as Gesaran, often in formulations combined with other triazines like

simazine, to broaden the weed control spectrum.[1] Its primary use was for the post-emergence

control of annual grass weeds in winter cereals.[2]

Timeline of Development
1952: J.R. Geigy, Ltd. discovers the herbicidal activity of the triazine class. [from previous

results: 1]

1965: Methoprotryne (G-36393) is introduced by J.R. Geigy S.A.[1]

Late 1960s: Commercialization under the trade name Gesaran for use in winter cereals.[1]

2002: Methoprotryne is not included in Annex I to Directive 91/414/EEC, effectively ending

its approval for use in the European Union.[1]

Present: The WHO Recommended Classification of Pesticides by Hazard identifies

Methoprotryne as an active ingredient believed to be obsolete or discontinued for use as a

pesticide.[1]

Chemical and Physical Properties
Methoprotryne is a colorless, crystalline solid under standard conditions. Its chemical identity

and key physical properties are summarized in the table below.
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Property Value Reference(s)

IUPAC Name

N2-(3-methoxypropyl)-6-

(methylsulfanyl)-N4-(propan-2-

yl)-1,3,5-triazine-2,4-diamine

[from previous results: 8]

CAS Registry Number 841-06-5 [2]

Molecular Formula C₁₁H₂₁N₅OS [2]

Molecular Weight 271.39 g/mol [2]

Appearance Colorless crystalline solid [2]

Melting Point 68-70 °C [2]

Water Solubility 320 mg/L at 20 °C [2]

Vapor Pressure
2.85 x 10⁻⁷ mm Hg (3.8 x 10⁻⁵

Pa) at 20 °C
[from previous results: 10]

Density 1.186 g/cm³ at 20 °C [2]

pKa 4.0 at 21 °C [1]

Synthesis and Manufacturing Process
The synthesis of Methoprotryne, like other substituted s-triazines, begins with cyanuric

chloride (2,4,6-trichloro-1,3,5-triazine). The chlorine atoms on the triazine ring are sequentially

substituted by nucleophiles. The differential reactivity of the chlorine atoms at varying

temperatures allows for controlled, stepwise substitution.

A general pathway involves:

First Substitution: Reaction of cyanuric chloride with isopropylamine at a low temperature

(e.g., -15 to -5 °C) to yield a dichlorotriazine intermediate.[2]

Second Substitution: Reaction of the dichlorotriazine intermediate with 3-

methoxypropylamine at a higher temperature (e.g., room temperature) to form 2-chloro-4-

isopropylamino-6-(3-methoxypropylamino)-1,3,5-triazine.[2]
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Third Substitution: Reaction of this chloro-intermediate with methyl mercaptan (methanethiol)

in the presence of an alkali (like sodium hydroxide) to replace the final chlorine atom with a

methylthio (-SCH₃) group, yielding Methoprotryne. [from previous results: 2]

An alternative final step involves reacting 2-isopropylamino-4-mercapto-6-(3-

methoxypropylamino)-1,3,5-triazine with a methylating agent such as methyl iodide.[1]

Step 1
Step 2 Step 3

Cyanuric Chloride 2,4-dichloro-6-
(isopropylamino)-s-triazine

+ Isopropylamine
@ -15 to -5 °C 2-chloro-4-(isopropylamino)-6-

(3-methoxypropylamino)-s-triazine

+ 3-Methoxypropylamine
@ Room Temp. Methoprotryne

+ Methyl Mercaptan
+ NaOH

Click to download full resolution via product page

Figure 1: General Synthesis Pathway for Methoprotryne.

Mode of Action
Methoprotryne is a selective herbicide that acts by inhibiting photosynthesis.[2] Its molecular

target is the Photosystem II (PSII) complex located in the thylakoid membranes of chloroplasts.

Specifically, Methoprotryne binds to the Qʙ-binding niche on the D1 protein of the PSII

reaction center.[3][4] This binding site is normally occupied by the mobile electron carrier

plastoquinone (PQ). By competitively binding to this site, Methoprotryne blocks the electron

flow from the primary quinone acceptor, Qᴀ, to Qʙ.[4][5]

The interruption of the photosynthetic electron transport chain has two primary consequences:

Inhibition of ATP and NADPH Production: The blockage of electron flow prevents the

generation of the proton gradient necessary for ATP synthesis and the reduction of NADP⁺ to

NADPH. This starves the plant of the energy and reducing power required for CO₂ fixation

and other metabolic processes.
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Oxidative Stress: The energy from absorbed light cannot be dissipated through the electron

transport chain. This leads to the formation of highly reactive triplet chlorophyll and

subsequently, singlet oxygen and other reactive oxygen species (ROS).[6] These ROS

cause rapid lipid peroxidation, membrane damage, chlorophyll bleaching, and ultimately, cell

death, leading to the visible symptoms of chlorosis and necrosis.[4]
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Figure 2: Methoprotryne's Inhibition of PSII Electron Transport.
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Metabolism and Environmental Fate
Metabolism
In plants, Methoprotryne is absorbed through both the leaves and roots.[2] Its metabolism

involves several detoxification reactions, including:

Cleavage of the methylthio group and its replacement with a hydroxyl group (-OH), likely

after oxidation of the sulfur to sulfoxide and sulfone intermediates.[2]

N-dealkylation (demethylation) of the amino groups at the C4 and C6 positions of the triazine

ring.[2]

Cleavage of the amine moieties and their replacement by hydroxyl groups, which may be

followed by the opening of the triazine ring.[2]

In animals, orally administered Methoprotryne is rapidly absorbed and metabolized. The

primary detoxification reactions are amine dealkylation and side-chain oxidation. Elimination is

swift, with 85-95% of the dose excreted within 24 hours, mainly in the urine.[2]

Environmental Fate
Triazine herbicides, as a class, are known for their potential for persistence in soil.

Methoprotryne is expected to exhibit moderate mobility in soil and therefore may have the

potential to leach into groundwater. [from previous results: 4] The degradation in the

environment is influenced by factors such as soil type, pH, organic matter content, and

microbial activity. Hydrolysis can occur, and this process may be catalyzed by soil components.

[2]

Toxicological Profile
The toxicological data for Methoprotryne is limited due to its status as an obsolete pesticide.

The available data on its acute toxicity are summarized below.
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Endpoint Organism
Value (mg/kg
or mg/L)

Classification Reference(s)

Acute Oral LD₅₀ Rat > 2000 - 5000 Low Toxicity
[from previous

results: 2, 4]

Acute 96-hr LC₅₀ Fish
Data not

available

Moderate

(Qualitative)

Acute 48-hr EC₅₀

(Immobilisation)
Daphnia magna

Data not

available

Moderate

(Qualitative)

72-hr EC₅₀

(Growth

Inhibition)

Algae
Data not

available
Not Available

Note: Specific quantitative values for aquatic toxicity were not found in the reviewed literature.

The qualitative assessment is from summary databases.

Herbicidal Efficacy and Crop Selectivity
Methoprotryne was used as a post-emergence herbicide in winter-sown cereals, including

wheat and barley, at application rates of 1.5-2.0 kg active ingredient per hectare.[2] It was

effective against a range of annual grass weeds and some broadleaf weeds.

Weed Type
Target Weeds
(General)

Efficacy Data
(EC₅₀/GR₅₀)

Reference(s)

Annual Grasses

Weed grasses

common in cereal

crops (e.g.,

Alopecurus, Apera,

Poa spp.)

Data not available [2]

Annual Broadleaves Various species Data not available
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Crop
Selectivity /
Tolerance

Tolerance Data
(NOAEC)

Reference(s)

Winter Cereals

Tolerant at

recommended post-

emergence

application rates.

Data not available [2]

Note: Specific quantitative data on the efficacy of Methoprotryne against individual weed

species and the precise margin of selectivity in cereal crops are not readily available in modern

scientific literature, reflecting the compound's age and obsolete status.

Experimental Protocols
Protocol for Synthesis of Methoprotryne
This protocol is based on the general stepwise substitution of cyanuric chloride.[2][7]

Objective: To synthesize Methoprotryne (N2-(3-methoxypropyl)-6-(methylsulfanyl)-N4-

(propan-2-yl)-1,3,5-triazine-2,4-diamine).

Materials:

Cyanuric chloride

Isopropylamine

3-Methoxypropylamine

Sodium methyl mercaptide (or Methyl mercaptan and NaOH)

Dichloromethane (DCM) or similar solvent

Sodium hydroxide (NaOH) solution

Hydrochloric acid (HCl) solution

Brine
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Anhydrous magnesium sulfate or sodium sulfate

Standard laboratory glassware, magnetic stirrer, dropping funnel, ice bath.

Procedure:

Step 1: Synthesis of 2,4-dichloro-6-(isopropylamino)-s-triazine

Dissolve cyanuric chloride (1.0 eq) in a suitable solvent (e.g., acetone or DCM) in a three-

necked flask equipped with a stirrer and dropping funnel.

Cool the solution to 0 °C in an ice bath.

Slowly add a solution of isopropylamine (1.0 eq) dropwise, maintaining the temperature at

or below 2 °C.

After the addition is complete, stir the reaction mixture at 0 °C for 1-2 hours.

The reaction progress can be monitored by TLC. Upon completion, the intermediate can

be isolated or used directly in the next step after an aqueous workup to remove any salts.

Step 2: Synthesis of 2-chloro-4-(isopropylamino)-6-(3-methoxypropylamino)-s-triazine

To the solution containing the dichlorotriazine intermediate from Step 1, slowly add 3-

methoxypropylamine (1.0 eq) at room temperature.

An equivalent of a base (e.g., NaOH or triethylamine) is required to neutralize the HCl

formed during the reaction.

Allow the reaction to stir at room temperature for 12-24 hours until completion (monitored

by TLC).

Upon completion, quench the reaction with water and extract the product with an organic

solvent like DCM. Wash the organic layer with water and brine, dry over anhydrous

sulfate, and concentrate under reduced pressure.

Step 3: Synthesis of Methoprotryne
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Dissolve the chloro-intermediate from Step 2 (1.0 eq) in a suitable solvent (e.g.,

acetonitrile or DMF).

Add sodium methyl mercaptide (CH₃SNa, >1.0 eq) to the solution. Alternatively, use

methyl mercaptan (CH₃SH) and an equivalent of a strong base like NaOH.

Heat the reaction mixture (e.g., 40-60 °C) and stir for several hours until the reaction is

complete (monitored by TLC).

After cooling to room temperature, pour the mixture into water and extract the product with

an organic solvent.

Wash the combined organic extracts, dry, and concentrate.

Purify the crude product by recrystallization (e.g., from petroleum ether or an ethyl

acetate/hexane mixture) or column chromatography to yield pure Methoprotryne.

Characterization: Confirm the identity and purity of the final product using techniques such as

NMR spectroscopy, mass spectrometry, and melting point analysis.

Figure 3: Experimental Workflow for Methoprotryne Synthesis.

Protocol for Post-Emergence Herbicidal Activity
Screening
Objective: To evaluate the post-emergence herbicidal efficacy of Methoprotryne on target

weeds and its selectivity on a winter cereal crop.

Materials:

Seeds of a winter cereal (e.g., Triticum aestivum) and relevant weed species (e.g.,

Alopecurus myosuroides, Stellaria media).

Pots or trays filled with a standard potting mix or field soil.

Methoprotryne, formulated as a wettable powder or emulsifiable concentrate.

Laboratory track sprayer calibrated to deliver a precise volume.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 14 Tech Support

https://www.benchchem.com/product/b166297?utm_src=pdf-body
https://www.benchchem.com/product/b166297?utm_src=pdf-body
https://www.benchchem.com/product/b166297?utm_src=pdf-body
https://www.benchchem.com/product/b166297?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b166297?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Greenhouse or controlled environment growth chamber.

Non-treated control and a commercial standard herbicide for comparison.

Procedure:

Plant Cultivation:

Sow seeds of the crop and weed species in separate pots or in a mixed planting

arrangement to simulate field conditions.

Grow the plants in a greenhouse under controlled conditions (e.g., 16/8h light/dark cycle,

18/12°C day/night temperature).

Water the plants as needed to ensure healthy growth.

Herbicide Application:

Allow plants to grow to the appropriate stage for post-emergence application. For cereals,

this is typically the 2-3 leaf stage (Zadoks scale 12-13). Weeds should also be small and

actively growing.[8]

Prepare a series of dilutions of Methoprotryne to cover a range of application rates (e.g.,

0.25, 0.5, 1.0, 2.0, and 4.0 kg a.i./ha).

Apply the herbicide solutions to the plants using a calibrated laboratory track sprayer to

ensure uniform coverage. Include a non-treated control (sprayed with water/blank

formulation) and a positive control (commercial standard).

Assessment:

Return the treated plants to the greenhouse.

Visually assess herbicidal injury at regular intervals (e.g., 3, 7, 14, and 21 days after

treatment). Use a rating scale from 0% (no effect) to 100% (complete plant death).

Assess symptoms such as chlorosis, necrosis, and stunting for both weed and crop

species.
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At the end of the experiment (e.g., 21 days), harvest the above-ground biomass for each

pot. Dry the biomass in an oven at 70°C for 48 hours and record the dry weight.

Data Analysis:

Calculate the percent growth reduction for each treatment relative to the non-treated

control.

Use the dose-response data to calculate the GR₅₀ (dose required to cause 50% growth

reduction) for each weed species and for the crop.

The selectivity can be evaluated by comparing the GR₅₀ values of the weeds to that of the

crop.

Conclusion
Methoprotryne represents a specific development within the historically significant s-triazine

class of herbicides. Developed by J.R. Geigy in the mid-1960s, it provided a solution for post-

emergence grass weed control in winter cereals by inhibiting photosynthesis. While its mode of

action is well-understood, its use has been discontinued due to factors likely including the

development of more effective and environmentally favorable herbicides, potential for soil

persistence, and regulatory review. This guide has synthesized the available technical

information on Methoprotryne, providing a historical and scientific context for a compound

that, while now obsolete, played a role in the evolution of chemical weed control.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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